Cas no 188347-49-1 (2-(3,5-dibromophenyl)acetic acid)
2-(3,5-dibromophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,5-Dibromophenyl)acetic acid
- 3,5-dibromoBenzeneacetic acid
- 3,5-Dibromophenylacetic acid
- 3,5-dibromobeny acetic acid
- 3,5-dibromobenzylic acid
- 2-(3,5-Dibromophenyl)
- 3,5-DibroMophenylacetic Acid, 97+%
- Benzeneacetic acid, 3,5-dibromo-
- (3,5-dibromophenyl)acetic acid
- 3,5-DibromophenylaceticAcid
- Benzeneacetic acid,3,5-dibromo-
- (3,5-dibromo-phenyl)acetic acid
- NTQNLWCPZSORSR-UHFFFAOYSA-N
- (3,5-Dibromo-phenyl)-acetic acid
- SBB064820
- AB42985
- TRA0
- InChI=1/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12
- CS-W003441
- AS-18809
- AKOS015890308
- SY024104
- MFCD07787513
- 188347-49-1
- FT-0655960
- SCHEMBL2281695
- 2-(3,5-dibromophenyl)aceticAcid
- AM808188
- 2-(3,5-dibromophenyl)acetic acid;3,5-Dibromophenylacetic acid
- DTXSID00415837
- A813223
- EN300-3032948
- 2-(3,5-dibromophenyl)acetic acid
-
- MDL: MFCD07787513
- Inchi: 1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
- InChI Key: NTQNLWCPZSORSR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)CC(=O)O)Br
Computed Properties
- Exact Mass: 291.87300
- Monoisotopic Mass: 291.873
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.969
- Melting Point: 139-147°C
- Boiling Point: 381.7°C at 760 mmHg
- Flash Point: 184.6°C
- Refractive Index: 1.624
- PSA: 37.30000
- LogP: 2.83870
2-(3,5-dibromophenyl)acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Sealed in dry,Room Temperature
2-(3,5-dibromophenyl)acetic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(3,5-dibromophenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834410-5g |
2-(3,5-Dibromophenyl)acetic acid |
188347-49-1 | 98% | 5g |
208.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS558-5g |
2-(3,5-dibromophenyl)acetic acid |
188347-49-1 | 98% | 5g |
273.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS558-1g |
2-(3,5-dibromophenyl)acetic acid |
188347-49-1 | 98% | 1g |
72.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS558-25g |
2-(3,5-dibromophenyl)acetic acid |
188347-49-1 | 98% | 25g |
1147CNY | 2021-05-08 | |
| TRC | D425790-1g |
3,5-Dibromophenylacetic Acid |
188347-49-1 | 1g |
$ 90.00 | 2022-06-05 | ||
| TRC | D425790-5g |
3,5-Dibromophenylacetic Acid |
188347-49-1 | 5g |
$ 125.00 | 2022-06-05 | ||
| TRC | D425790-25g |
3,5-Dibromophenylacetic Acid |
188347-49-1 | 25g |
$ 205.00 | 2022-06-05 | ||
| TRC | D425790-100g |
3,5-Dibromophenylacetic Acid |
188347-49-1 | 100g |
$483.00 | 2023-05-18 | ||
| Chemenu | CM184645-25g |
3,5-Dibromophenylacetic acid |
188347-49-1 | 95+% | 25g |
$128 | 2022-06-12 | |
| Chemenu | CM184645-100g |
3,5-Dibromophenylacetic acid |
188347-49-1 | 95+% | 100g |
$351 | 2022-06-12 |
2-(3,5-dibromophenyl)acetic acid Suppliers
2-(3,5-dibromophenyl)acetic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-(3,5-dibromophenyl)acetic acid
Introduction to 2-(3,5-dibromophenyl)acetic acid (CAS No. 188347-49-1)
2-(3,5-dibromophenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 188347-49-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of brominated aromatic carboxylic acids, characterized by its unique structural motif featuring a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, coupled with a carboxylic acid functional group at the 2-position. The presence of bromine atoms enhances its reactivity and makes it a valuable intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The structure of 2-(3,5-dibromophenyl)acetic acid imparts distinct chemical properties that make it useful in various applications. The bromine substituents increase the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions and enabling further functionalization. Additionally, the carboxylic acid group allows for derivatization into esters, amides, and other pharmacologically relevant moieties. These features have positioned this compound as a key building block in medicinal chemistry.
In recent years, 2-(3,5-dibromophenyl)acetic acid has been explored in the context of drug discovery and development. Its molecular framework is reminiscent of several known bioactive compounds, suggesting potential therapeutic applications. For instance, researchers have investigated its role as a precursor in synthesizing small-molecule inhibitors targeting various biological pathways. The brominated phenyl moiety is particularly interesting because it is frequently found in drugs with anti-inflammatory, anticancer, and antimicrobial properties.
One notable area of research involves the use of 2-(3,5-dibromophenyl)acetic acid in designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are often implicated in diseases such as cancer. By modifying the phenyl ring with bromine atoms, chemists can fine-tune the interactions between the compound and the kinase active site. This approach has led to the identification of novel inhibitors with improved selectivity and potency. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against specific kinases, making them attractive candidates for further development.
Another emerging application of 2-(3,5-dibromophenyl)acetic acid is in the field of materials science. The unique electronic properties of brominated aromatic compounds make them suitable for use in organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms can influence the electron affinity and charge transport characteristics of these materials. Researchers are exploring how to leverage this compound to develop more efficient and sustainable electronic devices.
The synthesis of 2-(3,5-dibromophenyl)acetic acid is another area where significant progress has been made. Traditional methods often involve multi-step processes that require hazardous reagents or harsh conditions. However, recent advances in synthetic chemistry have enabled more efficient and environmentally friendly routes to this compound. For example, catalytic bromination techniques have been developed that minimize waste and improve yields. These innovations not only make the production of 2-(3,5-dibromophenyl)acetic acid more feasible but also align with broader sustainability goals in chemical manufacturing.
In conclusion, 2-(3,5-dibromophenyl)acetic acid (CAS No. 188347-49-1) is a versatile compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow further. The ongoing development of innovative synthetic methods ensures that access to high-quality 2-(3,5-dibromophenyl)acetic acid will remain reliable and sustainable.
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